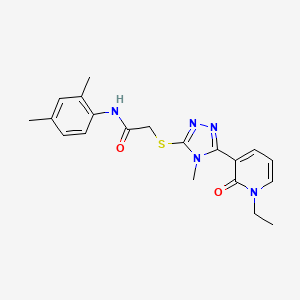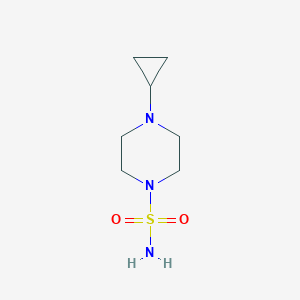![molecular formula C10H5ClN4O2 B3008503 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile CAS No. 1024246-39-6](/img/structure/B3008503.png)
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile (2-CNM) is a versatile organic compound with a wide range of applications in research and industry. It is used in organic synthesis, as a reagent in organic reactions, and as an intermediate in the manufacture of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. Due to its unique properties, 2-CNM has become increasingly popular in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis of Functionalized Tetraphenylchlorins : The compound has been used in the synthesis of novel cyclopropachlorins or functionalized trans-chlorins. These were achieved through a sequential Michael addition and rare nucleophilic displacement of a secondary nitro group (Jaquinod, Gros, Khoury, & Smith, 1996).
Production of Disperse Dyes : Malononitrile, a component of the compound, is used in the synthesis of disperse dyes for application on polyester and nylon fabrics. These dyes show deeper colors and better fastness to wash, light, and perspiration (Lams, Nkeonye, Bello, Yakubu, & Lawal, 2014).
Rapid Synthesis Methodology : This compound serves as a precursor in the synthesis of quinoline derivatives with biological activities. A novel synthesis method at room temperature is highlighted for its industrial-scale production potential (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Biological and Medicinal Applications
Synthesis of Antioxidant Molecules : A green and efficient methodology has been developed for constructing 2-[(1,3-diaryl-4-pyrazolyl)methylene]malononitriles, which are potent antioxidant molecules (Jayalakshmi, Stalindurai, Karuppasamy, Sivaramakarthikeyan, Devadoss, & Ramalingan, 2015).
Synthesis of Pyrazolo [5, 1-c] [1, 2, 4] Triazines : The compound is used as a key intermediate in synthesizing these triazines, which have shown antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish, Abubakr, & Alarafi, 2017).
Chemical Synthesis and Reactions
Asymmetric Michael Addition Reactions : The compound is relevant in the study of thiourea-catalyzed asymmetric Michael addition reactions, demonstrating its utility in complex chemical syntheses (Inokuma, Hoashi, & Takemoto, 2006).
Synthesis of Iminocoumarins : The compound has been used in the Knoevenagel reaction to produce iminocoumarins and coumarins, highlighting its versatility in chemical transformations (Volmajer, Toplak, Leban, & Marechal, 2005).
Propiedades
IUPAC Name |
2-[(4-chloro-2-nitroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-8-1-2-9(10(3-8)15(16)17)14-6-7(4-12)5-13/h1-3,6,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMQNCQAMOOXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)



![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)


![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)
![1,7-dimethyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008442.png)